3-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Overview
Description
The compound 3-(((3-Benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde
is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a pyrido-thieno-pyrimidinone ring, a thioether linkage, and a methoxybenzaldehyde group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones were synthesized starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For example, the presence of the benzyl group and the pyrido-thieno-pyrimidinone ring could make it a candidate for reactions involving these functional groups .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or activation of certain enzymes
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, such as those involved in inflammation, pain perception, and convulsion
Result of Action
Similar compounds have been found to exhibit various effects, such as anti-inflammatory, analgesic, and antipyretic effects
Properties
IUPAC Name |
3-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-31-20-10-9-17(14-29)12-18(20)15-32-25-27-21-19-8-5-11-26-23(19)33-22(21)24(30)28(25)13-16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRYGFQEQCUCSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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